molecular formula C14H12ClN5O2S B11299523 N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B11299523
M. Wt: 349.8 g/mol
InChI Key: XVHCIRCXBDDOAR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group and a purine-based sulfanyl substituent. The compound’s structure combines a polar purine moiety, known for nucleic acid interactions, with a halogenated aromatic ring, which may enhance lipophilicity and membrane permeability.

Properties

Molecular Formula

C14H12ClN5O2S

Molecular Weight

349.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C14H12ClN5O2S/c1-22-10-3-2-8(15)4-9(10)20-11(21)5-23-14-12-13(17-6-16-12)18-7-19-14/h2-4,6-7H,5H2,1H3,(H,20,21)(H,16,17,18,19)

InChI Key

XVHCIRCXBDDOAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H14ClN5O3S
  • Molecular Weight : 379.8 g/mol
  • IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may exhibit effects by modulating the activity of these targets, which can lead to therapeutic outcomes in different disease models.

Antimicrobial Activity

Research indicates that derivatives of purine compounds, including those similar to this compound, possess antimicrobial properties. For instance, compounds with sulfanyl groups have shown significant activity against various bacterial strains .

Anticancer Potential

Studies have demonstrated that purine derivatives can inhibit cancer cell proliferation. The presence of the methoxy and chloro groups in the structure may enhance the lipophilicity and bioavailability, leading to improved anticancer activity .

Research Findings and Case Studies

  • Synthesis and Evaluation :
    • A series of compounds based on the purine scaffold were synthesized and evaluated for their biological activities. The introduction of different substituents at the phenyl ring significantly altered their pharmacological profiles.
    • In vitro studies showed that certain derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .
  • In Silico Studies :
    • Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicated favorable interactions with key enzymes involved in cancer metabolism .
  • Toxicological Assessments :
    • Toxicity studies conducted on related compounds revealed acceptable safety profiles, indicating that modifications to the chemical structure could yield therapeutically viable candidates without significant adverse effects .

Data Tables

Biological ActivityAssessed CompoundActivity LevelReference
AntimicrobialSimilar Purine DerivativeModerate to High
AnticancerThis compoundSignificant Inhibition
ToxicityRelated CompoundsAcceptable Safety Profile

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Acetamide 5-chloro-2-methoxyphenyl; purine-sulfanyl ~380 (estimated) High lipophilicity; potential kinase interaction
Benzothiazole Analog (EP 3 348 550A1) Benzothiazole 3-methoxyphenyl; trifluoromethyl ~370 Enhanced metabolic stability
Quinoline Derivative Quinoline Piperidine; cyano ~550 High polarity; topoisomerase inhibition potential
Hydroxyimino Analog Acetamide Hydroxyimino; 5-chloro-2-methoxyphenyl ~255 Reactivity concerns
Sulfonamido Derivative Acetamide Sulfonamido; benzyl 458.96 High purity (97%); sulfonamide stability

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